3-(5-Chlorothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
3-(5-Chlorothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a chlorothiophene moiety and a 3-hydroxybenzylidene Schiff base substituent. This compound belongs to a class of hydrazone derivatives known for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties .
Properties
CAS No. |
303104-88-3 |
|---|---|
Molecular Formula |
C15H11ClN4O2S |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4O2S/c16-14-5-4-13(23-14)11-7-12(19-18-11)15(22)20-17-8-9-2-1-3-10(21)6-9/h1-8,21H,(H,18,19)(H,20,22)/b17-8+ |
InChI Key |
UCSCKZGDHNURIR-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxybenzaldehyde with 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the chlorine atom could result in various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Biology: The compound could be used in biological assays to study its effects on various cellular processes.
Materials Science: It might be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A systematic comparison with structurally related pyrazole carbohydrazides highlights the impact of substituents on physicochemical and biological properties:
Physicochemical Properties
- Solubility: The 3-hydroxybenzylidene group improves aqueous solubility compared to non-polar substituents (e.g., tert-butyl in ) due to hydrogen-bonding capabilities .
- Thermal Stability : Derivatives with chlorothiophene (Target Compound, Analog 1) exhibit higher melting points (e.g., 181–183°C for related compounds) compared to methoxy-substituted analogues (123–125°C), likely due to stronger intermolecular interactions .
Biological Activity
3-(5-Chlorothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, with the CAS number 303104-88-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological applications, supported by various studies and data.
Chemical Structure
The compound features a pyrazole core linked to a chlorothiophene moiety and a hydroxybenzylidene group. Its molecular formula is with a molecular weight of 346.79 g/mol. The structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(5-Chlorothiophen-2-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest |
| HepG2 | 8.0 | Inhibition of proliferation |
The compound's mechanism includes the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest at the G1 phase, as suggested by studies on similar pyrazole derivatives .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The results from agar dilution tests indicate significant inhibition against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Case Studies
- Study on Anticancer Activity : A study conducted by Wei et al. evaluated the cytotoxic effects of various pyrazole derivatives, including our compound, on A549 lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of pyrazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited potent antibacterial activity, which was further confirmed through time-kill assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
